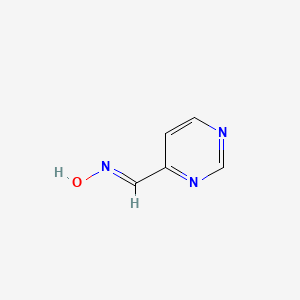

Pyrimidine-4-carbaldehyde oxime

説明

Pyrimidine-4-carbaldehyde oxime is a heterocyclic compound featuring a pyrimidine ring substituted with an oxime functional group (-CH=N-OH) at the 4-position. Its molecular formula is C₅H₅N₃O, with a molecular weight of 123.11 g/mol. The oxime moiety confers unique chemical reactivity, enabling participation in condensation, cyclization, and coordination reactions .

Synthesis: The compound is synthesized via the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions, typically yielding high purity when optimized for temperature and pH .

特性

IUPAC Name |

(NE)-N-(pyrimidin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVYLIOTFMFXOB-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CN=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418390, DTXSID90425440 | |

| Record name | (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-65-0, 50305-79-8 | |

| Record name | (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde oxime can be synthesized through the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds as follows:

Pyrimidine-4-carbaldehyde+Hydroxylamine hydrochloride→Pyrimidine-4-carbaldehyde oxime+HCl

Industrial Production Methods: Industrial production of pyrimidine-4-carbaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.

化学反応の分析

Types of Reactions: Pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine-4-carboxylic acid.

Reduction: Reduction can yield pyrimidine-4-methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Pyrimidine-4-carboxylic acid.

Reduction: Pyrimidine-4-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis and Reactions

Building Block for Complex Molecules

Pyrimidine-4-carbaldehyde oxime serves as a critical building block for synthesizing more complex heterocyclic compounds. Its oxime functionality enables various chemical transformations, including oxidation, reduction, and substitution reactions. For example, the oxime group can be oxidized to form nitrile oxides or reduced to yield amines, making it versatile for further synthetic applications.

Reagents and Conditions

Common reagents used in reactions involving pyrimidine-4-carbaldehyde oxime include:

- Oxidizing Agents: Hydrogen peroxide and peracids.

- Reducing Agents: Sodium borohydride or lithium aluminum hydride.

- Electrophiles for Substitution: Halogens or sulfonyl chlorides under acidic or basic conditions.

Biological Applications

Antimicrobial and Antiviral Properties

Research has indicated that pyrimidine derivatives, including pyrimidine-4-carbaldehyde oxime, exhibit potential antimicrobial and antiviral activities. Studies have shown that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Anticancer Activity

Pyrimidine-4-carbaldehyde oxime has been investigated for its anticancer properties. It is known to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, its derivatives have been shown to inhibit key kinases associated with tumorigenesis, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are crucial in regulating cell cycle progression .

DNA Photocleaving Agents

A study explored the use of pyrimidine derivatives as novel DNA photocleaving agents. The results demonstrated that certain pyrimidine oximes could effectively cleave DNA upon UV irradiation, acting as synthetic nucleases. This property could be harnessed for targeted drug delivery systems or therapeutic applications in oncology .

Kinase Inhibition

In another study focusing on structure–activity relationships (SAR), a library of pyrimidine derivatives was synthesized to evaluate their inhibitory effects on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The findings revealed that modifications to the pyrimidine ring significantly influenced biological activity, highlighting the potential of these compounds in developing new drugs targeting lipid metabolism pathways associated with cancer .

Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemical Synthesis | Building block for complex heterocycles; versatile in chemical transformations | Oxidation to nitrile oxides; reduction to amines |

| Biological Activity | Antimicrobial and antiviral properties; anticancer activity | Inhibition of CDKs and PI3K |

| Photocleaving Agents | Effective DNA cleavers under UV light; potential for drug delivery systems | Synthetic nucleases from pyrimidine derivatives |

| Kinase Inhibition | Targeting multiple kinases involved in cancer; potential for multitargeted therapies | Inhibitors of CDKs and other kinases |

作用機序

The mechanism of action of pyrimidine-4-carbaldehyde oxime in biological systems involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The exact pathways depend on the specific biological context and the nature of the target molecules.

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Pyrimidine-4-carbaldehyde oxime and related compounds:

Key Comparative Insights

Physicochemical Properties

- Lipophilicity : 6-Methyl derivatives show increased logP values compared to unsubstituted pyrimidine oximes, enhancing their pharmacokinetic profiles .

- Solubility : Piperidine-based oximes (e.g., 1-Methylpiperidin-4-one oxime) exhibit higher aqueous solubility due to their aliphatic nature, contrasting with aromatic pyrimidine analogs .

生物活性

Pyrimidine-4-carbaldehyde oxime is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Pyrimidine-4-carbaldehyde oxime is characterized by the presence of an oxime functional group attached to a pyrimidine ring. This structural feature is significant as it influences the compound's reactivity and biological interactions. The oxime group can participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

1. Anticancer Activity

Research indicates that pyrimidine-4-carbaldehyde oxime exhibits notable anticancer properties. Studies have shown that derivatives of pyrimidines, including this compound, can inhibit key kinases involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrimidine-4-carbaldehyde oxime | MCF-7 | 0.09 |

| Indirubin oxime derivatives | A549 | 0.03 |

| 4-Aminopyrimidine derivatives | HCT-116 | 0.12 |

2. Antimicrobial Properties

Pyrimidine-4-carbaldehyde oxime has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects

Emerging studies indicate that this compound may possess anti-inflammatory properties as well. It has been linked to the inhibition of pro-inflammatory cytokines and pathways, making it a candidate for further research in inflammatory diseases .

The biological activity of pyrimidine-4-carbaldehyde oxime is largely attributed to its ability to interact with specific molecular targets within cells. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. For instance:

- Kinase Inhibition : The compound may inhibit various kinases involved in cell signaling pathways related to cancer progression.

- Receptor Interaction : It can modulate the activity of receptors linked to inflammation and immune responses.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical and preclinical settings:

- Anticancer Efficacy : A study demonstrated that pyrimidine derivatives significantly reduced tumor growth in murine models of cancer when administered at specific dosages.

- Antimicrobial Testing : Clinical isolates of bacteria were treated with pyrimidine-4-carbaldehyde oxime, resulting in a marked decrease in bacterial viability compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。